molecular formula C14H15N3O3 B7876298 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine

Cat. No.: B7876298
M. Wt: 273.29 g/mol
InChI Key: UNYQTYQRWKIDSZ-UHFFFAOYSA-N
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Description

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the morpholine moiety. One common synthetic route involves the reaction of a nitrile oxide with a nitrile to form the 1,2,4-oxadiazole ring. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent . The final step involves the coupling of the 1,2,4-oxadiazole intermediate with morpholine under appropriate conditions .

Chemical Reactions Analysis

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}morpholine can be compared with other compounds containing the 1,2,4-oxadiazole ring, such as:

These comparisons highlight the unique combination of the 1,2,4-oxadiazole ring and the morpholine moiety in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-2-4-11(5-3-10)12-15-13(20-16-12)14(18)17-6-8-19-9-7-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYQTYQRWKIDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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